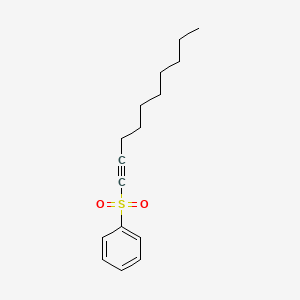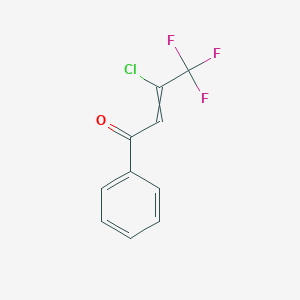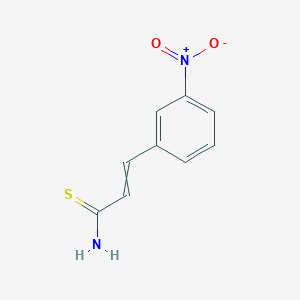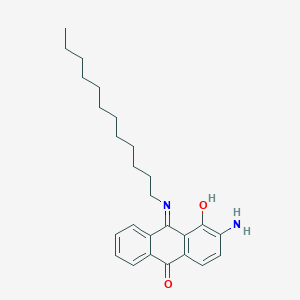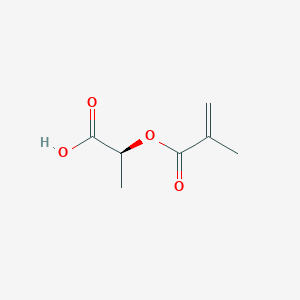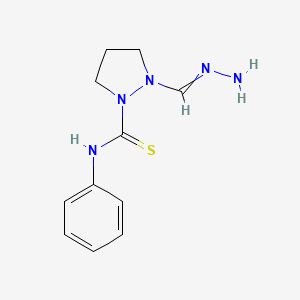![molecular formula C9H15BrSe B14268629 Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- CAS No. 188896-23-3](/img/structure/B14268629.png)
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is an organoselenium compound with a unique structure that includes a bromine atom and a seleno group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- typically involves the bromination of cyclohexene followed by the introduction of the seleno group. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The seleno group can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to remove the bromine or seleno groups under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include cyclohexene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include cyclohexene and its derivatives with reduced functional groups.
Scientific Research Applications
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its effects on biological systems, including its potential as an antioxidant or enzyme inhibitor.
Industrial Applications: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- involves its interaction with molecular targets through its bromine and seleno groups. The bromine atom can participate in electrophilic substitution reactions, while the seleno group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromocyclohexene: Similar structure but lacks the seleno group.
Cyclohexene, 1-bromo-2-methyl-: Similar structure but with a methyl group instead of the seleno group.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Contains a carbonyl group instead of the bromine and seleno groups.
Uniqueness
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is unique due to the presence of both bromine and seleno groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
188896-23-3 |
|---|---|
Molecular Formula |
C9H15BrSe |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
1-bromo-2-propan-2-ylselanylcyclohexene |
InChI |
InChI=1S/C9H15BrSe/c1-7(2)11-9-6-4-3-5-8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
VUFJXSDGSUYUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Se]C1=C(CCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
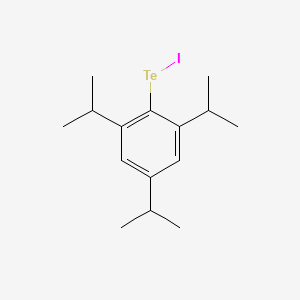
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
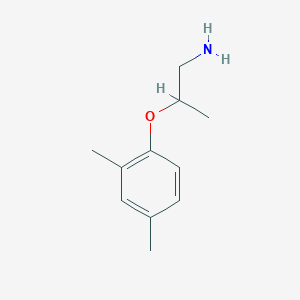
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
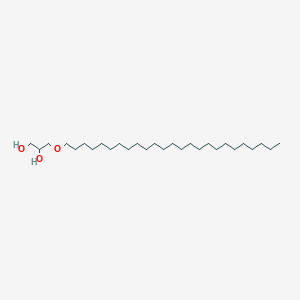
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
